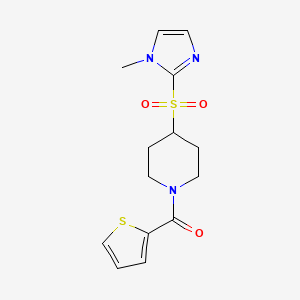

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

説明

The compound “(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone” features a piperidine core substituted at the 4-position with a sulfonyl group linked to a 1-methylimidazole moiety. The piperidine nitrogen is connected via a methanone group to a thiophen-2-yl ring.

Key structural attributes:

- Piperidine ring: A six-membered saturated ring with one nitrogen atom, providing conformational rigidity.

- Sulfonyl-imidazole substituent: The electron-withdrawing sulfonyl group bridges the piperidine and 1-methylimidazole, enhancing stability and polar interactions.

特性

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-16-9-6-15-14(16)22(19,20)11-4-7-17(8-5-11)13(18)12-3-2-10-21-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHPNPRYHTPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The compound, also known as [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-2-ylmethanone, is a derivative of imidazole. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties They interact with their targets in various ways, leading to different biological responses

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of this compound

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects of this compound could be diverse, depending on its specific targets and mode of action.

生物活性

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an imidazole moiety, and a thiophenyl group. Its molecular formula is , with a molecular weight of 383.5 g/mol. The presence of these functional groups suggests significant pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2320458-09-9 |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The imidazole and piperidine rings are known for their roles in modulating biological processes through:

- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes.

- Receptor Modulation : The piperidine structure can facilitate interactions with neurotransmitter receptors.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the imidazole ring can inhibit cancer cell proliferation.

Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic activity .

Anticonvulsant Activity

Compounds with imidazole and piperidine frameworks have also been investigated for anticonvulsant properties. The structural attributes of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone suggest it may similarly exhibit anticonvulsant effects.

Research Findings : In a study assessing various analogs, certain derivatives showed significant efficacy in reducing seizure activity in animal models .

Synthesis

The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves several steps:

- Formation of the Imidazole Ring : Cyclization reactions starting from suitable precursors.

- Introduction of the Sulfonyl Group : Using reagents like sulfur trioxide.

- Piperidine Ring Formation : Cyclization of amine precursors.

- Final Coupling Reaction : Combining the imidazole-sulfonyl and piperidine moieties with the thiophenyl group.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares the target compound with analogs from the evidence, focusing on structural features and functional groups:

Structural Insights:

- Piperidine vs.

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound is more electron-withdrawing than the sulfanyl group in balamapimod, which may influence metabolic stability and target affinity .

- Thiophene vs. Cyclopentathiophene : The target’s simple thiophene ring contrasts with T-08’s fused cyclopentathiophene, which could affect aromatic stacking interactions .

Physicochemical and Pharmacokinetic Properties (Hypothetical)

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity : The trifluoromethyl group in compound 21 increases lipophilicity compared to the target’s methylimidazole-sulfonyl group .

- Solubility : Piperazine-based compounds (e.g., T-08) may exhibit higher aqueous solubility due to the additional nitrogen, whereas the target’s piperidine scaffold could reduce solubility .

- Metabolic Stability : The sulfonyl group in the target may resist oxidative metabolism better than sulfanyl-containing compounds like balamapimod .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。